8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde
Overview
Description
8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a useful research compound. Its molecular formula is C15H8ClF3N2O and its molecular weight is 324.68 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde is the glucagon-like peptide 1 receptor (GLP-1R) . GLP-1R is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . It plays a crucial role in glucose control by directly stimulating insulin release from the pancreatic β cell and suppressing the release of glucagon from the α cell .
Mode of Action
This compound has been selected as a potential GLP-1R activator . It demonstrates its effects by increasing GLP-1 secretion, thereby increasing the glucose responsiveness .
Biochemical Pathways
The compound affects the incretin GLP-1R pathway . This pathway has been exploited to afford effective pharmacological agents for the treatment of diabetes . The compound’s interaction with GLP-1R leads to an increase in β cell mass in rodents, reduces cell apoptosis, and increases the glucose responsiveness of rodent and human islets in vitro .
Pharmacokinetics
The pharmacokinetics of this compound are currently under study .
Result of Action
The compound’s action results in an increase in GLP-1 secretion, thereby increasing the glucose responsiveness . This leads to a direct stimulation of insulin release from the pancreatic β cell and suppression of the release of glucagon from the α cell . It also results in an increase in β cell mass in rodents, reduces cell apoptosis, and increases the glucose responsiveness of rodent and human islets in vitro .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins in biochemical reactions. It has been identified as a potential GLP-1R activator, demonstrating its effects in increasing GLP-1 secretion and thereby increasing glucose responsiveness
Cellular Effects
8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde has shown to have effects on various types of cells and cellular processes. It influences cell function by increasing GLP-1 secretion, which in turn increases glucose responsiveness . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is still under study.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2O/c16-11-6-10(15(17,18)19)7-21-13(11)12(8-22)20-14(21)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MERCBCIRTKHSNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=C(C=C3Cl)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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